(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 850910-61-1
VCID: VC4351698
InChI: InChI=1S/C23H20N4O5S2/c1-3-26-20-14-11-18(27(29)30)15-21(20)33-23(26)24-22(28)16-9-12-19(13-10-16)34(31,32)25(2)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3
SMILES: CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Molecular Formula: C23H20N4O5S2
Molecular Weight: 496.56

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide

CAS No.: 850910-61-1

Cat. No.: VC4351698

Molecular Formula: C23H20N4O5S2

Molecular Weight: 496.56

* For research use only. Not for human or veterinary use.

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide - 850910-61-1

Specification

CAS No. 850910-61-1
Molecular Formula C23H20N4O5S2
Molecular Weight 496.56
IUPAC Name N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C23H20N4O5S2/c1-3-26-20-14-11-18(27(29)30)15-21(20)33-23(26)24-22(28)16-9-12-19(13-10-16)34(31,32)25(2)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3
Standard InChI Key IUJABWSFOCHXAP-WCWDXBQESA-N
SMILES CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound’s architecture integrates three critical moieties:

  • Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole ring, substituted with a nitro group at position 6 and an ethyl group at position 3.

  • Sulfamoyl group: A sulfonamide derivative featuring N-methyl and N-phenyl substituents.

  • Benzamide linkage: Connects the benzothiazole and sulfamoyl groups via an amide bond.

The E-configuration of the imine bond (C=N) in the benzothiazole ring is critical for maintaining planar geometry, which influences intermolecular interactions .

Table 1: Molecular Properties of (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide

PropertyValue
CAS Number850910-61-1
Molecular FormulaC23H20N4O5S2\text{C}_{23}\text{H}_{20}\text{N}_{4}\text{O}_{5}\text{S}_{2}
Molecular Weight496.56 g/mol
IUPAC NameN-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
SMILESCCN1C2=C(C=C(C=C2)N+[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
InChIKeyIUJABWSFOCHXAP-UHFFFAOYSA-N

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, typically starting from commercially available precursors:

  • Benzothiazole Formation: Condensation of 2-aminothiophenol with ethyl acetoacetate under acidic conditions yields the 3-ethylbenzothiazole scaffold. Nitration at position 6 introduces the nitro group.

  • Sulfamoyl Benzamide Synthesis: 4-(N-methyl-N-phenylsulfamoyl)benzoic acid is activated using thionyl chloride (SOCl₂) and coupled to the benzothiazole amine via a nucleophilic acyl substitution reaction .

Table 2: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield Optimization Strategies
1Benzothiazole ring formationH₂SO₄, 80–100°C, 6 hSlow addition of nitrating agent
2NitrationHNO₃/H₂SO₄, 0–5°C, 2 hControlled temperature to avoid over-nitration
3Amide couplingSOCl₂, DMF (catalytic), refluxExcess acyl chloride to drive reaction

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and purity. The ethyl group (δ 1.2–1.4 ppm, triplet) and nitro group (δ 8.2–8.4 ppm, singlet) are diagnostic.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (m/z 496.56) and fragmentation patterns .

TargetMechanism of ActionStructural Relevance
Dihydropteroate synthaseCompetitive inhibition of pterin bindingNitro group’s electron-withdrawing effects
Carbonic anhydrase IXZinc ion chelation via sulfonamide oxygenSulfamoyl group geometry

Research Findings and Comparative Analysis

In Silico Predictions

Computational studies predict moderate blood-brain barrier permeability (logBB = 0.3) and oral bioavailability (Lipinski’s rule compliance: MW <500, logP = 2.8) .

Stability and Solubility

The compound’s solubility in aqueous media is limited (logS = -4.2), necessitating prodrug strategies or formulation with solubilizing agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator